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Section 1: Executive Summary & Introduction
Menthoxypropanediol (MPD), also known as Cooling Agent 10, is a synthetic derivative of

menthol engineered to deliver a potent and refined cooling sensation in a wide range of food

and beverage applications.[1][2] Unlike traditional menthol, MPD offers significant advantages,

including a cleaner taste profile, reduced bitterness and odor, and improved stability, making it

an invaluable tool for product developers seeking to innovate in the sensory space.[3] This

document provides a comprehensive guide for researchers, scientists, and formulation experts

on the effective application of Menthoxypropanediol in food technology. It covers the

fundamental mechanism of action, regulatory status, detailed formulation guidelines, and

robust protocols for sensory and stability analysis.

MPD is designated as a flavoring agent by the U.S. Food and Drug Administration (FDA) and

the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 3784.[4][5]

This Generally Recognized as Safe (GRAS) status permits its use in food, where it imparts a
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fresh, cooling effect without the harsh notes often associated with menthol.[5][6][7][8] Its

primary function is to activate the transient receptor potential melastatin 8 (TRPM8) ion

channel, the body's primary sensor for cold stimuli.[9][10][11]

Section 2: Mechanism of Action - The TRPM8
Pathway
The cooling sensation imparted by Menthoxypropanediol is not a change in physical

temperature but a sophisticated neurological illusion mediated by specific ion channels. MPD

functions as a potent agonist of the TRPM8 channel, a protein found in the plasma membrane

of sensory neurons.[9][10]

The activation sequence is as follows:

Binding: MPD, upon ingestion, comes into contact with sensory nerve endings in the oral

mucosa. It binds to a specific site on the TRPM8 channel.

Channel Opening: This binding event induces a conformational change in the TRPM8

protein, causing the ion channel to open.

Cation Influx: The open channel allows an influx of calcium ions (Ca²⁺) into the neuron.[12]

Signal Transduction: The rapid increase in intracellular calcium concentration depolarizes the

neuron, generating an action potential.

Perception of Cold: This electrical signal travels along the nerve to the brain, where it is

interpreted as a sensation of cold, identical to the signal that would be sent if the mouth were

physically cooled.[13]

This targeted mechanism allows for the creation of a clean, lasting cooling effect that can be

precisely controlled through dosage.
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Caption: Mechanism of MPD-induced cooling via TRPM8 activation.
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Section 3: Physicochemical Properties & Regulatory
Profile
A thorough understanding of MPD's properties is essential for successful formulation.

Property Value / Description Source(s)

Chemical Name
3-((L-Menthyl)oxy)propane-

1,2-diol
[4]

Molecular Formula C₁₃H₂₆O₃ [14][15]

Molecular Weight 230.34 g/mol [14][15]

CAS Number 87061-04-9 [4][14]

FEMA Number 3784 [4][5][14]

JECFA Number 1408 [4][5][14]

Appearance Colorless liquid [4][14]

Odor/Flavor Profile

Mild, minty, vanilla-like aroma.

Provides a clean cooling

sensation.

[4][14]

Solubility

Very slightly soluble in water.

Soluble in fats, oils, and

ethanol.

[4][14]

Regulatory Status GRAS as a flavoring agent. [5][16]

Scientist's Note: The low water solubility is a critical formulation constraint. For aqueous

systems like beverages, a solubilizing agent (e.g., propylene glycol, glycerin, or specialized

emulsifiers) is typically required to create a stable, clear solution. Direct addition to water will

result in poor dispersion and potential separation.

Section 4: Comparative Sensory Analysis: MPD vs.
L-Menthol
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MPD was developed to overcome some of the sensory liabilities of L-Menthol. The following

table provides a qualitative comparison based on typical industry observations.

Sensory Attribute L-Menthol
Menthoxypropanediol
(MPD)

Cooling Intensity Strong, sharp, initial burst
Strong, smooth, builds

gradually

Flavor Profile
Strong minty, often bitter, harsh

notes

Cleaner, more neutral profile

with a faint sweet/vanilla note

Odor
Pungent, characteristic mint

aroma
Very low, almost neutral

Onset of Sensation Rapid Moderate, delayed onset

Duration Moderate
Long-lasting, lingering

coolness

Off-Notes
Bitterness, harshness,

potential for burning sensation

Significantly reduced

bitterness and harshness

Section 5: Experimental Protocols
The following protocols provide a framework for evaluating MPD in food and beverage

systems. These are designed to be self-validating and should be adapted to specific product

matrices.

Protocol 5.1: Determination of Sensory Detection
Threshold
Objective: To determine the lowest concentration of MPD at which a cooling sensation is

reliably detected by a trained sensory panel.

Materials:

Menthoxypropanediol (food grade)
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Solubilizer (e.g., Propylene Glycol)

Deionized water or model beverage base (e.g., 5% sucrose solution)

Graduated cylinders and precision pipettes

Sample cups with lids, labeled with 3-digit random codes

Palate cleansers (unsalted crackers, room temperature water)[17]

Methodology:

Stock Solution Preparation: Prepare a 1% (10,000 ppm) stock solution of MPD in propylene

glycol. Scientist's Note: This ensures MPD is fully solubilized before dilution in the aqueous

base.

Sample Preparation: Create a series of dilutions from the stock solution in the model

beverage base. A suggested range is: 1, 2, 5, 10, 15, 20, 25, 30 ppm. Also prepare a "zero"

sample containing only the beverage base and an equivalent amount of propylene glycol.

Panelist Training: Select 10-15 panelists. Train them to identify the specific cooling sensation

of MPD by providing them with a clearly perceptible reference sample (e.g., 30 ppm) and the

"zero" sample.

Testing Protocol (Triangle Test):[18][19]

Present each panelist with a set of three samples (a "triangle"), two of which are identical

and one is different (the MPD-containing sample).

Start with a concentration expected to be above the threshold and work downwards.

For each triangle, instruct the panelist to identify the "odd" sample.

Require a forced choice.

Ensure panelists cleanse their palate between each triangle set.[17]
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Data Analysis: The detection threshold is defined as the lowest concentration at which a

statistically significant number of panelists (p < 0.05) can correctly identify the odd sample.

Protocol 5.2: Time-Intensity (T-I) Analysis of Cooling
Profile
Objective: To characterize the dynamic cooling profile of MPD over time, measuring the onset,

maximum intensity, and duration of the sensation.[20][21]

Materials:

MPD-containing beverage sample at a pre-determined concentration (e.g., 2-3x the

detection threshold).

Control sample (no MPD).

Computer with Time-Intensity software (or graph paper with a time-stamped intensity scale).

Trained panelists (6-10).[18]

Methodology:

Panelist Training: Train panelists on the use of the T-I scale (e.g., a 15-cm line scale

anchored with "No Cooling Sensation" and "Extreme Cooling Sensation").[22] Have them

practice tracking a changing sensation over time.

Evaluation Procedure:

The panelist starts the timer/software.

At time = 0, the panelist takes a standardized amount of the sample (e.g., 15 mL) into their

mouth, holds for 5 seconds, and then swallows.

The panelist immediately begins to move the cursor (or pencil) along the scale to rate the

perceived intensity of the cooling sensation. This is done continuously for a set period

(e.g., 3-5 minutes).[22]
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Data Collection: The software records the intensity rating at set intervals (e.g., every

second).[22]

Data Analysis: From the resulting T-I curves, the following parameters can be extracted:

I-max: The maximum perceived intensity.

T-max: The time at which maximum intensity occurs.

T-onset: The time at which the sensation is first detected.

T-dur: The total duration of the sensation until it returns to baseline.

Area Under Curve (AUC): Represents the total cooling experience.
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Caption: Workflow for Time-Intensity (T-I) Sensory Analysis.
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Protocol 5.3: Accelerated Stability Assessment in a
Model Beverage
Objective: To assess the chemical and sensory stability of MPD in a finished product under

accelerated storage conditions.[23][24]

Materials:

Finished beverage product containing a known concentration of MPD.

Environmental chambers set to accelerated conditions (e.g., 40°C / 75% RH).

Control samples stored at ideal conditions (e.g., 4°C, dark).

Analytical instrumentation (e.g., GC-MS) for chemical analysis.

Sensory panel for discriminative testing.

Methodology:

Baseline Analysis (T=0):

Chemical: Quantify the initial concentration of MPD in the product using a validated

analytical method (e.g., GC-MS).

Sensory: Conduct a discriminative test (e.g., Triangle Test) to ensure a perceptible

difference between the MPD-containing product and a control without MPD.

Storage: Place samples in both the accelerated and control environmental chambers.

Pull Points: Remove samples from both chambers at predetermined time points (e.g., 1, 2, 4,

8, and 12 weeks).

Analysis at Each Pull Point:

Chemical Analysis: Re-quantify the MPD concentration. Calculate the percentage of

degradation compared to the T=0 baseline.
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Sensory Analysis: Conduct a Triangle Test comparing the aged, accelerated sample

against a freshly produced sample. A statistically significant inability to differentiate

suggests a loss of sensory impact.

Physical Observation: Note any changes in appearance, color, or phase separation.

Data Interpretation: Correlate the chemical degradation with any observed loss in sensory

performance.[24] A stable formulation will show minimal chemical loss and no significant

change in sensory perception over the study period.

Section 6: Troubleshooting & Advanced Insights
Issue: Poor Solubility/Cloudiness in Beverages.

Cause: Insufficient solubilization of MPD.

Solution: Increase the level of the co-solvent (e.g., propylene glycol) or utilize a food-grade

emulsifier system (e.g., polysorbate 80, sucrose esters) to create a stable microemulsion.

Issue: Delayed Cooling Onset ("Lag Time").

Insight: The moderate onset of MPD is an inherent property. This can be an advantage,

creating a "blooming" effect.

Solution: For a faster initial impact, consider blending MPD with a small amount of a

faster-acting agent like Menthol or Menthyl Lactate. This allows for temporal layering of the

cooling sensation.

Issue: Sensory Fatigue in Panelists.

Cause: The long-lasting effect of MPD can desensitize panelists' TRPM8 receptors.[25]

Solution: Enforce longer wait times between samples (at least 10-15 minutes). Limit the

number of samples evaluated per session to a maximum of four.[18] Provide warm water

as a palate cleanser to help reset receptors.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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